molecular formula C9H4F5N B12083919 3-(Pentafluoroethyl)benzonitrile CAS No. 1823246-09-8

3-(Pentafluoroethyl)benzonitrile

Katalognummer: B12083919
CAS-Nummer: 1823246-09-8
Molekulargewicht: 221.13 g/mol
InChI-Schlüssel: SCGALEBRKOHKKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pentafluoroethyl)benzonitrile: is an organic compound with the molecular formula C9H4F5N . It is a derivative of benzonitrile, where the benzene ring is substituted with a pentafluoroethyl group at the third position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of pentachlorophenylformonitrile with anhydrous potassium fluoride and benzonitrile in the presence of polyethylene glycol. The reaction conditions typically include a controlled temperature to optimize yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is designed to maximize yield while minimizing production costs and environmental impact. The use of advanced catalysts and optimized reaction parameters ensures efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Pentafluoroethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield amines.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(Pentafluoroethyl)benzonitrile is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 3-(Pentafluoroethyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The pentafluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

  • 4-(Pentafluoroethyl)benzonitrile
  • Pentafluorobenzonitrile
  • Trifluoromethylbenzonitrile

Comparison: 3-(Pentafluoroethyl)benzonitrile is unique due to the position of the pentafluoroethyl group on the benzene ring. This positional isomerism can lead to differences in reactivity and physical properties compared to its analogs. For instance, 4-(Pentafluoroethyl)benzonitrile has the pentafluoroethyl group at the fourth position, which may result in different steric and electronic effects .

Eigenschaften

1823246-09-8

Molekularformel

C9H4F5N

Molekulargewicht

221.13 g/mol

IUPAC-Name

3-(1,1,2,2,2-pentafluoroethyl)benzonitrile

InChI

InChI=1S/C9H4F5N/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-4H

InChI-Schlüssel

SCGALEBRKOHKKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.